molecular formula C10H9ClN2O2 B094381 Ethyl 5-chloro-1H-indazole-3-carboxylate CAS No. 1081-05-6

Ethyl 5-chloro-1H-indazole-3-carboxylate

Cat. No.: B094381
CAS No.: 1081-05-6
M. Wt: 224.64 g/mol
InChI Key: RYZAFUIELFHCSW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-indazole-3-carboxylate (CAS 1081-05-6) is a halogenated indazole derivative with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol. It is characterized by a chlorine substituent at the 5-position of the indazole core and an ethyl ester group at the 3-position. Key properties include:

  • Storage: Sealed in dry conditions at 2–8°C .
  • Hazard Profile: Classified with warnings for skin irritation (H315) and eye irritation (H319) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the chloro position. Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted indazoles.

    Hydrolysis Products: The major product is 5-chloro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Ethyl 5-chloro-1H-indazole-3-carboxylate has been studied for its antiproliferative effects against various cancer cell lines. It exhibits dual inhibitory action on the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are often implicated in cancer proliferation.

Case Study Findings
A study evaluated the compound's efficacy against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). The results indicated that the compound had a median inhibitory concentration (IC50) ranging from 29 nM to 78 nM, demonstrating notable potency compared to standard treatments like erlotinib .

Cell LineIC50 (nM)Comparison with Erlotinib (IC50 = 33 nM)
Panc-129More potent
MCF-733Equivalent
HT-2942Slightly less potent
A-54945Less potent

Anti-inflammatory Properties

Biological Activity
The compound has shown promise as an anti-inflammatory agent. Research indicates that indazole derivatives can inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory processes. Docking simulations suggest that this compound binds effectively near the heme group of iNOS, forming hydrogen bonds that inhibit its activity .

Antimicrobial Effects

Broad-Spectrum Activity
this compound has been noted for its antimicrobial properties. Studies suggest that compounds within the indazole class exhibit activity against a range of pathogens, potentially making them suitable candidates for developing new antimicrobial agents.

Neuroprotective Potential

Monoamine Oxidase Inhibition
Recent research has highlighted the neuroprotective effects of indazole derivatives, including this compound. These compounds have been identified as selective inhibitors of human monoamine oxidase B, an enzyme linked to neurodegenerative diseases. By inhibiting this enzyme, the compound may help protect neuronal cells from oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1H-indazole-3-carboxylate is primarily related to its ability to interact with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory pathways . The chloro substituent may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 5-chloro-1H-indazole-3-carboxylate belongs to a broader class of indazole-3-carboxylates. Key structural variations among analogs include:

  • Substituent Position : Chlorine at the 5-position vs. 6- or 7-positions.
  • Functional Groups : Ethyl ester vs. carboxylic acid or hydroxamic acid moieties.
  • N1 Substitution : Presence or absence of acyl groups at the indazole nitrogen.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) LogP* Similarity Score**
This compound 1081-05-6 C₁₀H₉ClN₂O₂ 5-Cl, 3-COOEt 224.64 ~2.1† 1.00 (reference)
5-Chloro-1H-indazole-3-carboxylic acid 129295-32-5 C₈H₅ClN₂O₂ 5-Cl, 3-COOH 196.59 ~1.5 0.92
Ethyl 5-methyl-1H-indazole-3-carboxylate 1908-01-6 C₁₁H₁₂N₂O₂ 5-CH₃, 3-COOEt 204.23 ~2.3 0.85
Ethyl 1H-indazole-3-carboxylate 885278-42-2 C₁₀H₁₀N₂O₂ 3-COOEt (no 5-substituent) 190.20 ~1.8 0.85
7-Chloro-1H-indazole-3-carboxylic acid 129295-31-4 C₈H₅ClN₂O₂ 7-Cl, 3-COOH 196.59 ~1.5 0.89

Estimated LogP values based on structural analogs .
*
Similarity scores derived from structural fingerprint comparisons .
†Estimated based on ethyl ester contribution.

Physicochemical and Stability Differences

  • Stability : The 5-chloro substituent may confer greater metabolic stability compared to methyl or bromo analogs, though this requires experimental validation.

Biological Activity

Ethyl 5-chloro-1H-indazole-3-carboxylate is a derivative of indazole known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure

This compound features a chloro substituent on the indazole ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.

Mode of Action

The compound primarily acts by inhibiting cell growth and inducing apoptosis in various cancer cell lines. It has been shown to interfere with cell cycle progression, particularly blocking the G0–G1 phase, which is critical for cellular proliferation. Additionally, it inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), indicating potential anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against multiple cancer cell lines. For instance, it has demonstrated significant activity against breast cancer (MCF-7), pancreatic cancer (Panc-1), and lung cancer (A-549) cell lines. The GI50 values for these activities range from 29 nM to 78 nM, with the most potent derivatives showing IC50 values lower than those of established chemotherapeutics like erlotinib .

Cell Line GI50 (nM) Reference Compound
MCF-733Erlotinib
Panc-129Erlotinib
A-54942Erlotinib

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various fungal strains, including Candida albicans, where it showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antifungals . This suggests potential applications in treating fungal infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This property is advantageous for developing treatments targeting central nervous system disorders.

In Vitro Studies

In vitro studies have revealed that this compound effectively reduces cell viability in neoplastic cell lines. For example, a study reported that this compound significantly inhibited the growth of melanoma cells with an IC50 value of approximately 0.96 µM .

Molecular Docking Studies

Molecular docking studies have illustrated that this compound binds effectively to key proteins involved in cancer progression, such as EGFR and BRAF V600E. The binding affinities suggest that this compound could serve as a lead structure for developing targeted therapies against these oncogenic proteins .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization involves scaling reactions (e.g., 100 mg to 1 g batches) and employing esterification protocols with halogenated indazole precursors. Purity ≥95% can be achieved via recrystallization in chloroform/methanol mixtures or column chromatography using silica gel and ethyl acetate .

Q. What chromatographic techniques are effective for purifying this compound?

  • Methodological Answer: Silica gel column chromatography with ethyl acetate as the eluent is commonly used. For challenging separations, preparative HPLC with reverse-phase C18 columns can resolve structural analogs, as demonstrated in indazole derivative purification .

Q. How does solvent selection impact the recrystallization of this compound?

  • Methodological Answer: Polar aprotic solvents like chloroform/methanol (1:1 v/v) are optimal due to their ability to dissolve the compound at elevated temperatures while allowing gradual crystal formation upon cooling, minimizing impurities .

Q. What spectroscopic methods are reliable for characterizing this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular mass, while 1^1H and 13^13C NMR spectroscopy verifies structural integrity. For example, 1^1H NMR peaks at δ 1.4 ppm (ethyl triplet) and δ 8.2 ppm (indazole aromatic protons) are diagnostic .

Advanced Research Questions

Q. How can SHELX software determine the crystal structure of this compound?

  • Methodological Answer: SHELXL refines X-ray diffraction data to model hydrogen bonding and molecular packing. For indazole derivatives, SHELXPRO interfaces with crystallographic data to resolve torsional angles and validate Cl-substituent positions .

Q. What role do hydrogen bonding interactions play in the crystal packing of this compound?

  • Methodological Answer: Graph set analysis (e.g., Etter’s formalism) reveals that the carbonyl oxygen forms intermolecular hydrogen bonds with adjacent indazole N-H groups, stabilizing the lattice. This is critical for predicting solubility and stability .

Q. How should researchers design structure-activity relationship (SAR) studies for indazole derivatives like this compound?

  • Methodological Answer: Systematic substitution at the 5-chloro and 3-carboxylate positions (e.g., replacing Cl with Br or modifying the ester group) followed by bioactivity assays (e.g., enzyme inhibition) identifies pharmacophores. For example, 5-bromo analogs show enhanced binding in kinase assays .

Q. How can researchers address discrepancies in HPLC purity analysis of this compound?

  • Methodological Answer: Calibrate HPLC methods using reference standards and validate with orthogonal techniques like 1^1H NMR integration. Discrepancies ≥2% require re-evaluation of column conditions (e.g., gradient elution vs. isocratic) to resolve co-eluting impurities .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

  • Methodological Answer: Store at −20°C in amber vials under inert gas (argon). Periodic FT-IR analysis monitors ester hydrolysis, while TGA-DSC identifies degradation onset temperatures (>150°C) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Density functional theory (DFT) calculates electrophilic Fukui indices at the 5-chloro position, guiding predictions of SNAr reactivity. Solvent models (e.g., COSMO-RS) assess polarity effects on reaction kinetics .

Properties

IUPAC Name

ethyl 5-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZAFUIELFHCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506968
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-05-6
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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